molecular formula C14H20N2O2 B2869069 tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate CAS No. 1228092-22-5

tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate

Cat. No.: B2869069
CAS No.: 1228092-22-5
M. Wt: 248.326
InChI Key: SUYAPBUIUDTGLR-NWDGAFQWSA-N
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Description

tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C14H20N2O2. It is known for its unique structure, which includes a cyclopropyl ring and an aminophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [trans-2-(4-aminophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with trans-2-(4-aminophenyl)cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl [trans-2-(4-aminophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-bromomethyl)phenylcarbamate: Similar in structure but contains a bromomethyl group instead of an aminophenyl group.

    Tert-butyl (substituted benzamido)phenylcarbamate: Contains a substituted benzamido group, used in anti-inflammatory studies.

    Tert-butyl (2-aminophenyl)carbamate: Similar structure but lacks the cyclopropyl ring.

Uniqueness

tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate is unique due to its cyclopropyl ring, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYAPBUIUDTGLR-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228092-22-5
Record name rac-tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate
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